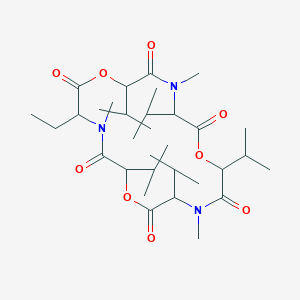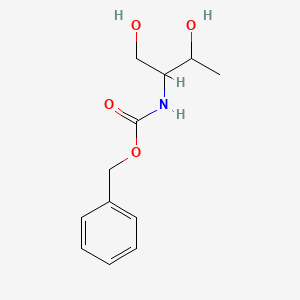![molecular formula C24H30N6O8 B12291738 [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a chemically modified derivative of Valganciclovir, which is itself a prodrug of Ganciclovir. This compound is primarily used in the field of medicinal chemistry and pharmacology as a protected form of Valganciclovir, which is an antiviral medication used to treat cytomegalovirus (CMV) infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves multiple steps, starting from Valganciclovir. The key steps include:
Protection of the amino group: This is achieved by reacting Valganciclovir with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form N-Benzyloxycarbonyl Valganciclovir.
Industrial Production Methods
Industrial production of O-Acetyl N-Benzyloxycarbonyl Valganciclovir follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection and acetylation reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl protecting groups can be removed under acidic or basic conditions to yield Valganciclovir.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the protecting groups.
Oxidation: Reagents like hydrogen peroxide can be used, although this is not a common reaction for this compound.
Reduction: Reducing agents like sodium borohydride can be employed, but again, this is not typical for this compound.
Major Products
The major product formed from the hydrolysis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir is Valganciclovir, which can then be further converted to Ganciclovir .
Aplicaciones Científicas De Investigación
O-Acetyl N-Benzyloxycarbonyl Valganciclovir has several applications in scientific research:
Medicinal Chemistry: Used as a protected form of Valganciclovir to study its pharmacokinetics and pharmacodynamics.
Biology: Employed in studies involving antiviral mechanisms and the treatment of CMV infections.
Pharmacology: Used to investigate the bioavailability and metabolic pathways of Valganciclovir.
Industry: Utilized in the development of antiviral drugs and formulations.
Mecanismo De Acción
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves its conversion to Valganciclovir and subsequently to Ganciclovir. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, leading to the termination of DNA elongation. This inhibits viral replication and helps in controlling CMV infections .
Comparación Con Compuestos Similares
Similar Compounds
Valganciclovir: The parent compound, used directly as an antiviral medication.
Ganciclovir: The active form of Valganciclovir, used to treat CMV infections.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Uniqueness
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is unique due to its protected form, which allows for better stability and controlled release of the active drug, Valganciclovir. This makes it particularly useful in research settings where precise control over drug release is required .
Propiedades
Fórmula molecular |
C24H30N6O8 |
|---|---|
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32) |
Clave InChI |
MPEPPXVLNHJWMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)




![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
